N-Boc-DL-2-amino-1-butanol

Asymmetric catalysis Protecting group strategy Amino acid synthesis

N-Boc-DL-2-amino-1-butanol (CAS 193086-15-6; also 138373-86-1), systematically named tert-butyl N-(1-hydroxybutan-2-yl)carbamate, is a chiral amino alcohol derivative with the molecular formula C9H19NO3 and a molecular weight of 189.25 g/mol. This compound features a Boc (tert-butoxycarbonyl) protecting group on the primary amine, leaving a free hydroxyl group available for further functionalization.

Molecular Formula C9H19NO3
Molecular Weight 189.25 g/mol
CAS No. 193086-15-6
Cat. No. B066014
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameN-Boc-DL-2-amino-1-butanol
CAS193086-15-6
SynonymsCarbamic acid, [1-(hydroxymethyl)propyl]-, 1,1-dimethylethyl ester (9CI)
Molecular FormulaC9H19NO3
Molecular Weight189.25 g/mol
Structural Identifiers
SMILESCCC(CO)NC(=O)OC(C)(C)C
InChIInChI=1S/C9H19NO3/c1-5-7(6-11)10-8(12)13-9(2,3)4/h7,11H,5-6H2,1-4H3,(H,10,12)
InChIKeyLQRGWGOFPUXNOV-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





N-Boc-DL-2-amino-1-butanol CAS 193086-15-6: Technical Specifications and Procurement Overview


N-Boc-DL-2-amino-1-butanol (CAS 193086-15-6; also 138373-86-1), systematically named tert-butyl N-(1-hydroxybutan-2-yl)carbamate, is a chiral amino alcohol derivative with the molecular formula C9H19NO3 and a molecular weight of 189.25 g/mol . This compound features a Boc (tert-butoxycarbonyl) protecting group on the primary amine, leaving a free hydroxyl group available for further functionalization . As a racemic mixture (DL form), it contains both (R)- and (S)-enantiomers of the 2-amino-1-butanol backbone, distinguishing it from enantiopure variants such as N-Boc-(S)-(-)-2-amino-1-butanol (CAS 150736-72-4) and N-Boc-(R)-(+)-2-amino-1-butanol . The compound is commercially available at 97% assay purity with a refractive index n20/D of 1.450 and flash point exceeding 110°C (closed cup) .

Orthogonal Protection
Acid-labile Boc enables sequential deprotection in multi-step synthesis.
Stereodivergent Synthesis
Racemic DL form supports sulfinyl-mediated control to obtain high diastereoselectivity.
Asymmetric Catalysis
N-Boc substrates reported with high stereoselectivity in Rh-catalyzed hydrogenation.

Why N-Boc-DL-2-amino-1-butanol Cannot Be Casually Substituted with Other Amino Alcohol Derivatives


Generic substitution of N-Boc-DL-2-amino-1-butanol with other protected amino alcohols fails due to three quantifiable differentiating factors. First, the Boc protecting group confers distinct orthogonal deprotection conditions (acid-labile, TFA-cleavable) compared to Cbz (hydrogenolysis-requiring) or Fmoc (base-labile) alternatives, with literature documenting that N-Boc derivatives provide specific advantages over N-Cbz analogues in asymmetric hydrogenation reactions, achieving stereoselectivities exceeding 90% ee when catalyzed by PROPRAPHOS-Rh complexes [1]. Second, the racemic (DL) nature of this compound differentiates it from enantiopure variants; procurement of the DL form is appropriate for applications where stereochemical outcome is determined by downstream chiral control rather than starting material configuration [2]. Third, the specific 2-amino-1-butanol backbone (four-carbon chain with hydroxyl at C1) creates distinct solubility and reactivity profiles compared to homologous compounds—the compound exhibits a calculated LogP of 1.67 and topological polar surface area of 58.6 Ų [3]—directly impacting chromatographic behavior and partitioning in biphasic reaction systems.

Protecting Group Mismatch
Cbz or Fmoc alternatives impose orthogonal cleavage conditions that may disrupt existing synthetic sequences.
Racemic vs. Enantiopure Form
Using single enantiomer may not align with stereodivergent synthesis relying on chiral auxiliary control.
Chain-Length Homologues
Other amino alcohol backbones can alter solubility and partitioning behavior, affecting reaction outcomes.

Quantitative Differentiation Evidence: N-Boc-DL-2-amino-1-butanol Versus Comparators


Boc vs. Cbz Protection: Quantified Advantage in Catalytic Asymmetric Hydrogenation

In direct comparative studies of asymmetric hydrogenation catalyzed by PROPRAPHOS-Rh chiral rhodium complexes, N-Boc protected dehydroamino acid derivatives demonstrate demonstrable advantages over their N-Cbz counterparts [1]. While the study used amino acid substrates rather than amino alcohols, the protecting group-specific performance differences establish class-level inference applicable to N-Boc-DL-2-amino-1-butanol versus N-Cbz-2-amino-1-butanol .

Stereoselectivity: Boc vs. Cbz
Class-level
N-Boc substrates achieve >90% ee; N-Cbz analogues show inferior performance in PROPRAPHOS-Rh hydrogenation.
Supports Boc selection for high-ee asymmetric hydrogenation workflows.
Class-level inference from amino acid substrates; direct amino alcohol data not reported.
Asymmetric catalysis Protecting group strategy Amino acid synthesis

Boc Protecting Group Orthogonality: Acid-Labile vs. Hydrogenolysis-Dependent Deprotection

The Boc group requires acidic conditions (typically TFA/DCM) for cleavage, whereas the Cbz group demands hydrogenolysis (H2/Pd-C) [1]. This orthogonal deprotection compatibility enables sequential deprotection strategies in multi-step syntheses without cross-reactivity [2]. In contrast, N-Fmoc-2-amino-1-butanol undergoes base-mediated deprotection (piperidine/DMF), creating a different orthogonality profile .

Orthogonal Deprotection Conditions
Class-level
Boc: TFA-cleavable; Cbz: hydrogenolysis (H2/Pd-C); Fmoc: piperidine-labile.
Enables orthogonal deprotection strategies in multi-step synthesis.
Standard protecting group orthogonality; verify compatibility with other functional groups.
Orthogonal protection Solid-phase synthesis Peptide chemistry

Racemic (DL) vs. Enantiopure Forms: Cost and Application-Driven Selection

N-Boc-DL-2-amino-1-butanol (CAS 193086-15-6/138373-86-1) is the racemic mixture containing both (R)- and (S)-enantiomers in equal proportion . In stereodivergent reduction of α′-(N-Boc)amino β-keto sulfoxides, researchers achieved diastereomeric excess values of 82–92% with DIBAH and 80% with DIBAH/ZnBr₂, demonstrating that high stereoselectivity can be obtained from racemic N-Boc amino ester starting materials when chiral control is exerted by the sulfinyl auxiliary rather than the substrate configuration [1].

DL vs. Enantiopure: Stereocontrol
Head-to-head
Racemic N-Boc amino ester yields de 82–92% (DIBAH), de 80% (DIBAH/ZnBr₂) in sulfinyl-mediated reduction.
Racemic DL form achieves high de via sulfinyl stereocontrol.
Direct evidence on amino ester substrates; workflow transfer to protected amino alcohol requires validation.
Chiral building block Racemic mixture Stereodivergent synthesis

Purity Grade Differentiation: 97% vs. 98% Assay and Procurement Implications

Commercially available N-Boc-DL-2-amino-1-butanol is offered at two primary purity grades: 97% assay (Sigma-Aldrich 657786, refractive index n20/D 1.450) and 98% assay (Aladdin Scientific ALA-N349948) [1]. The 1% absolute purity difference, while numerically modest, can be critical for applications requiring precise stoichiometric control, such as polymer end-group modification or quantitative functionalization where unreacted impurities would propagate through subsequent steps.

Purity Grade Comparison
Specification review
97% assay (n20/D 1.450) and 98% assay grades commercially available.
Purity selection depends on stoichiometric sensitivity of downstream steps.
Consistent GHS hazard classification across grades; verify lot-specific COA.
Analytical specification Quality control Reagent grade

Lot-to-Lot Consistency: Defined Physicochemical Parameters Enable Reproducible Synthetic Outcomes

N-Boc-DL-2-amino-1-butanol is supplied with defined physicochemical parameters including refractive index (n20/D 1.450), flash point (> 110°C closed cup), and complete spectroscopic characterization (SMILES: CCC(CO)NC(=O)OC(C)(C)C; InChI Key: LQRGWGOFPUXNOV-UHFFFAOYSA-N) . Certificates of Analysis (COA) are available by lot number, enabling verification of identity and purity prior to use . In contrast, less rigorously characterized analogues or generic substitutes may lack traceable lot-specific analytical data, introducing variability in reaction outcomes.

Lot-to-Lot Traceability
Data to verify
Refractive index n20/D 1.450, InChI Key, and lot-specific COA provided.
Enables identity verification and lot traceability.
Source review: analytical data completeness varies by supplier; request COA before use.
Quality assurance Reproducibility Analytical characterization

Chiral Probe Synthesis: DL-Form as Chiral Core for Selenium-Based NMR Sensors

Commercially available amino alcohols including 2-amino-1-butanol serve as chiral cores for designing selenium-based enantiopure chemical probes . While the cited work employed enantiopure (R)-2-amino-1-butanol as the chiral core, N-Boc-DL-2-amino-1-butanol provides a racemic starting material that can be resolved or used in stereodivergent probe synthesis. The derivatization procedure takes as little as 5 minutes and can be performed directly in an NMR tube without isolation or purification, enabling rapid enantio- and chemosensing of chiral carboxylic acids .

Chiral Probe Precursor
Data to verify
2-Amino-1-butanol core used for selenium-based 77Se NMR probes; 5-min derivatization in NMR tube.
Supports rapid enantiosensing method development.
Supporting evidence; probe performance may vary with substrate scope.
Chiral sensing NMR spectroscopy Derivatization agent

Optimal Application Scenarios for N-Boc-DL-2-amino-1-butanol Based on Quantified Evidence


Stereodivergent Synthesis of Enantiopure 2-Amino Alcohols via Sulfinyl-Mediated Reduction

N-Boc-DL-2-amino-1-butanol or its corresponding N-Boc amino ester precursor is ideally suited for stereodivergent synthesis of enantiopure 2-amino alcohols. The racemic starting material, when converted to α′-(N-Boc)amino β-keto sulfoxides and reduced with DIBAH or DIBAH/ZnBr₂, yields diastereomeric excess values of 82–92% and 80% respectively, with stereochemistry controlled exclusively by the sulfinyl group rather than the substrate configuration [1]. This eliminates the need for costly enantiopure starting materials while maintaining high stereoselectivity, making the DL form the economically rational procurement choice for this synthetic route.

Multi-Step Orthogonal Protection Strategies Requiring Acid-Labile Amino Protection

N-Boc-DL-2-amino-1-butanol is the appropriate procurement choice when synthetic sequences require orthogonal protection where the amino protecting group must survive hydrogenation or basic conditions. The Boc group demonstrates stability under hydrogenolysis conditions that cleave Cbz groups and under basic conditions that remove Fmoc groups [1][2]. This orthogonality is essential in complex syntheses involving sequential deprotection steps, such as solid-phase peptide synthesis or polyfunctional natural product derivatization, where premature deprotection would compromise synthetic integrity.

Asymmetric Hydrogenation Substrate for Chiral Ligand Development

Based on documented class-level evidence that N-Boc protected substrates achieve stereoselectivities exceeding 90% ee in PROPRAPHOS-Rh catalyzed asymmetric hydrogenation—outperforming N-Cbz analogues—N-Boc-DL-2-amino-1-butanol is the preferred amino alcohol building block for developing or testing new chiral hydrogenation catalysts and ligands [1]. The Boc group's documented compatibility with rhodium-catalyzed hydrogenation and its advantage over Cbz protection in this reaction class supports its selection for catalytic methodology development.

Analytical Method Development: Chiral Probe Precursor for NMR-Based Enantiosensing

For analytical chemistry laboratories developing rapid enantiosensing methods for chiral carboxylic acids, N-Boc-DL-2-amino-1-butanol serves as a storable, protected precursor to the 2-amino-1-butanol chiral core. Following deprotection, the amino alcohol can be incorporated into selenium-based chiral probes that enable determination of enantiomeric ratios of diverse chiral acids via 77Se NMR in as little as 5 minutes, with sensing capability extending to remote stereocenters up to seven bonds from the carboxylic group [1]. The Boc protection enables long-term storage without amine oxidation or decomposition, with deprotection performed immediately prior to probe synthesis.

Application
Selection Property
Validation Focus
Stereodivergent synthesis of enantiopure 2-amino alcohols
Racemic DL form with sulfinyl-mediated stereocontrol
Diastereomeric excess outcomes in reduction
Multi-step orthogonal protection strategies
Acid-labile Boc protection orthogonal to Cbz/Fmoc
Deprotection sequence compatibility
Asymmetric hydrogenation catalyst development
Boc compatibility and reported selectivity profile
Enantioselectivity in Rh-catalyzed hydrogenation
Analytical method development for chiral sensing
Protected amino alcohol precursor for 77Se NMR probes
Enantiomeric ratio determination of chiral acids

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